molecular formula C14H20F2N2O4S2 B2513270 1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1396636-87-5

1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Numéro de catalogue: B2513270
Numéro CAS: 1396636-87-5
Poids moléculaire: 382.44
Clé InChI: LAQZXPYXAKKFEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H20F2N2O4S2 and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2,5-Difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide, with CAS number 1396636-87-5, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20F2N2O4S2
  • Molecular Weight : 382.5 g/mol

This compound functions primarily as an inhibitor targeting specific proteins involved in cellular processes. Notably, it has been studied for its ability to inhibit kinesin spindle protein (KSP), which plays a crucial role in mitosis. Inhibition of KSP can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for cancer therapy .

Inhibition of Kinesin Spindle Protein (KSP)

The inhibition of KSP is a novel mechanism for cancer treatment. Compounds that act as KSP inhibitors have shown promise in overcoming the limitations associated with traditional cytotoxic agents. For example, studies indicate that modifications to the structure of related compounds can enhance their potency while reducing undesirable side effects such as hERG channel binding and poor in vivo potency .

Cyclin-Dependent Kinase (CDK) Inhibition

Research has also indicated that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments, such as trastuzumab in HER2+ breast tumors, highlights their therapeutic relevance .

Study 1: KSP Inhibition

A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen, enhancing the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies .

Study 2: CDK2 Inhibition

Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest in various cancer cell lines. The study reported that these compounds significantly decreased the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth .

Data Tables

Property Value
Molecular FormulaC14H20F2N2O4S2
Molecular Weight382.5 g/mol
CAS Number1396636-87-5
Mechanism of ActionKSP and CDK2 inhibition
Potential ApplicationsCancer therapy

Applications De Recherche Scientifique

Kinesin Spindle Protein (KSP) Inhibition

KSP is a motor protein essential for the proper segregation of chromosomes during cell division. The inhibition of KSP by this compound represents a novel mechanism for cancer treatment. Studies have shown that compounds targeting KSP can overcome limitations associated with traditional cytotoxic agents, such as resistance and side effects.

Cyclin-Dependent Kinase (CDK) Inhibition

Research also indicates that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in cell cycle progression; thus, its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments highlights their therapeutic relevance.

Study 1: KSP Inhibition

A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen. This modification enhances the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies.

Study 2: CDK2 Inhibition

Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest across various cancer cell lines. The study reported significant decreases in the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth.

Data Tables

ActivityDescription
KSP InhibitionInduces apoptosis in cancer cells
CDK2 InhibitionSuppresses tumor growth by disrupting cell cycle

Propriétés

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2O4S2/c1-23(19,20)18-6-4-11(5-7-18)9-17-24(21,22)10-12-8-13(15)2-3-14(12)16/h2-3,8,11,17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQZXPYXAKKFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.